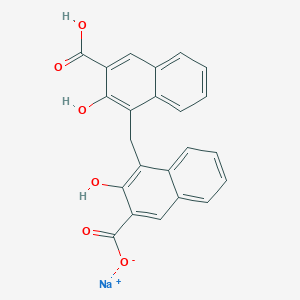
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes multiple hydroxyl and carboxyl groups attached to a naphthalene backbone. This compound is often used in scientific research due to its distinctive chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-naphthoic acid with 3-carboxy-2-hydroxynaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or amides.
科学的研究の応用
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or blocking receptor-ligand interactions. This can lead to various biological effects, including inhibition of inflammatory pathways or scavenging of free radicals.
類似化合物との比較
- Sodium 3-hydroxy-2-naphthoate
- Sodium 4-hydroxy-3-naphthoate
- Sodium 2-hydroxy-1-naphthoate
Comparison: Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is unique due to the presence of both carboxyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced solubility and stability, making it more suitable for certain applications in research and industry.
特性
分子式 |
C23H15NaO6 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
sodium;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);/q;+1/p-1 |
InChIキー |
HBDVCWCJDFMCPY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















